
4-(Dimethylamino)-2-fluorophenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)-2-fluorophenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a dimethylamino group and a fluorine atom. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of [4-(dimethylamino)-2-fluorophenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods: In an industrial setting, the synthesis of [4-(dimethylamino)-2-fluorophenyl]boronic acid can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, resulting in high yields and throughput .
Analyse Des Réactions Chimiques
Types of Reactions: [4-(Dimethylamino)-2-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Aryl Fluorides: Formed in protodeboronation reactions.
Applications De Recherche Scientifique
Chemistry: [4-(Dimethylamino)-2-fluorophenyl]boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: This compound is used in the development of pharmaceuticals and biologically active molecules. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in drug synthesis .
Industry: In the industrial sector, [4-(dimethylamino)-2-fluorophenyl]boronic acid is used in the production of advanced materials, such as organic dyes for dye-sensitized solar cells and other electronic applications .
Mécanisme D'action
The mechanism of action of [4-(dimethylamino)-2-fluorophenyl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparaison Avec Des Composés Similaires
[4-(Dimethylamino)phenyl]boronic acid: Similar structure but lacks the fluorine atom.
[4-(Dimethylamino)-2-chlorophenyl]boronic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(dimethylamino)-2-fluorophenyl]boronic acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its non-fluorinated analogs .
Propriétés
Formule moléculaire |
C8H11BFNO2 |
|---|---|
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5,12-13H,1-2H3 |
Clé InChI |
FDFPFYPBSNPYCL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
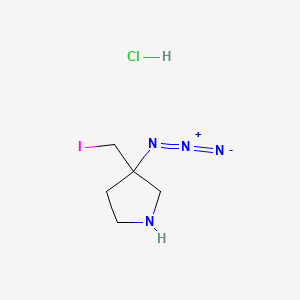
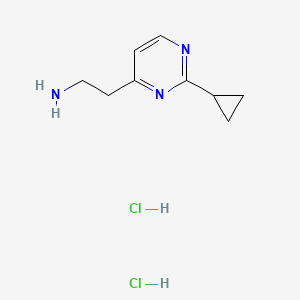
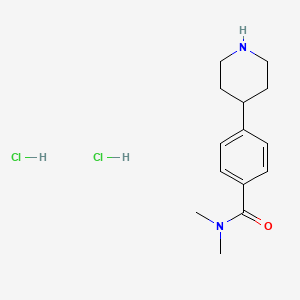

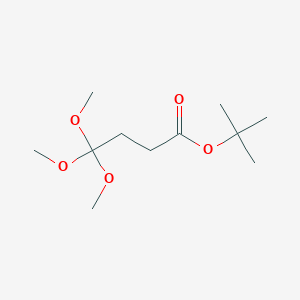
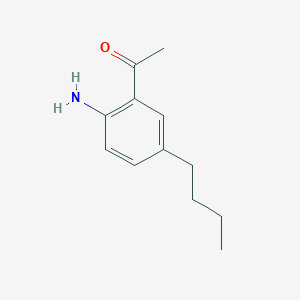
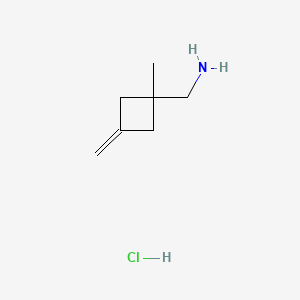
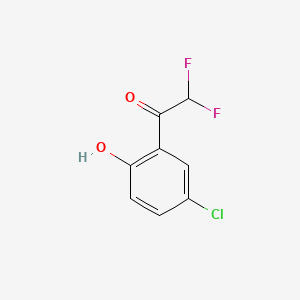
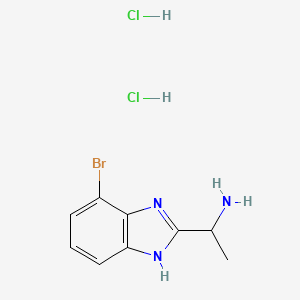

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)
